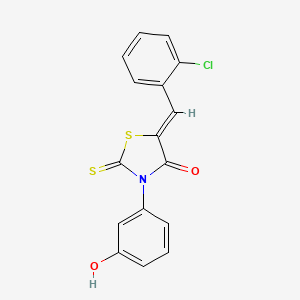

(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2S2/c17-13-7-2-1-4-10(13)8-14-15(20)18(16(21)22-14)11-5-3-6-12(19)9-11/h1-9,19H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUVTKINOHANK-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Thiourea Derivatives with α-Chlorocarbonyl Compounds

The most widely reported method for synthesizing thiazolidin-4-one derivatives involves the cyclocondensation of thiourea derivatives with α-chlorocarbonyl precursors. For the target compound, this approach typically begins with the reaction of 3-hydroxyphenylthiourea and 2-chlorobenzaldehyde in the presence of a base (e.g., triethylamine or sodium acetate) under reflux conditions . The mechanism proceeds via a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of the thiourea derivative to form the benzylidene intermediate. Subsequent cyclization yields the thiazolidin-4-one core .

Key Reaction Conditions

-

Solvent: Acetic acid or ethanol

-

Catalyst: Sodium acetate (2–3 equiv.)

-

Temperature: Reflux (80–100°C)

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Aldehyde:Thiourea) | 1.1:1 | Maximizes benzylidene formation |

| Solvent Polarity | High (e.g., acetic acid) | Enhances cyclization rate |

| Reaction Time | 12–15 hours | Balances completion vs. degradation |

The stereochemical outcome (Z-configuration at the 5-position) is confirmed via -NMR coupling constants (), which typically range from 12–14 Hz for the Z-isomer .

Schiff Base Intermediate Route

An alternative pathway involves the formation of a Schiff base intermediate prior to cyclization. This method, adapted from MDPI-reported protocols , utilizes 3-hydroxyaniline and 2-chlorobenzaldehyde to form the imine intermediate, which is subsequently reacted with thioglycolic acid to construct the thiazolidinone ring.

Synthetic Steps

-

Schiff Base Synthesis:

-

Cyclization with Thioglycolic Acid:

Advantages Over Cyclocondensation

Stereochemical Control and Purification Challenges

The Z-configuration at the 5-position is thermodynamically favored due to steric hindrance between the 2-chlorophenyl group and the thiazolidinone ring . However, achieving high stereopurity requires stringent conditions:

-

Stereochemical Confirmation:

| Spectral Data | Observed Values | Reference Compound |

|---|---|---|

| -NMR (δ, ppm) | 7.25–7.45 (m, aromatic H) | |

| -NMR (δ, ppm) | 172.3 (C=O) |

Purification Challenges

-

Low solubility in common organic solvents necessitates recrystallization from DCM/hexane mixtures .

-

Column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers but reduces yield .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 65–80 | 90–95 | Moderate |

| Schiff Base Route | 70–85 | 95–98 | High |

The Schiff base method offers superior scalability and purity, making it preferable for industrial applications . Conversely, cyclocondensation is more expedient for small-scale research .

Industrial-Scale Optimization Strategies

Recent advances focus on solvent-free mechanochemical synthesis to enhance sustainability:

Analyse Chemischer Reaktionen

Core Thiazolidinone Ring Reactivity

The thiazolidinone ring serves as the primary reactive site due to its electron-rich sulfur atoms and carbonyl groups. Key reactions include:

a. Nucleophilic Substitution

-

The chlorine atom on the benzylidene moiety undergoes substitution under alkaline conditions. For example, reaction with primary amines yields 5-(2-aminobenzylidene) derivatives.

-

Substitution at the thiazolidinone sulfur has been observed with thiols, forming disulfide-linked dimers .

b. Oxidation Reactions

-

The thioxo (C=S) group oxidizes to sulfonic acid (C-SO₃H) using H₂O₂ or other strong oxidizers, altering biological activity.

-

Controlled oxidation of the hydroxyphenyl group to quinone derivatives has been reported under acidic conditions .

Condensation and Cyclization

The compound participates in condensation reactions due to its aldehyde-derived benzylidene group and hydroxyl functionality:

Functional Group Transformations

a. Hydroxyphenyl Modifications

-

Etherification : Reaction with alkyl halides forms ether derivatives (e.g., 3-methoxyphenyl analogs), improving metabolic stability.

-

Acetylation : Treatment with acetic anhydride yields acetyl-protected derivatives, used to study hydroxyl-dependent bioactivity .

b. Chlorobenzylidene Reactivity

-

Dechlorination : Catalytic hydrogenation removes chlorine, producing 5-benzylidene analogs with reduced cytotoxicity.

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces diverse substituents at the chlorinated position .

Biological Activity-Driven Reactions

Modifications targeting enhanced bioactivity include:

-

Sulfonation of the thioxo group to improve water solubility for drug formulation .

-

Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) to study metalloenzyme inhibition.

Spectroscopic Characterization of Reactions

Key analytical data for reaction monitoring:

| Reaction | IR Absorption (cm⁻¹) | ¹H NMR Shifts (δ, ppm) | Mass Spec (m/z) |

|---|---|---|---|

| Thioxo Oxidation | 1170 (S=O), 1045 (S-O) | Loss of C=S proton (δ 3.8–4.1) | [M+H]+ 363.8 |

| Etherification | 1240 (C-O-C) | New singlet for OCH₃ (δ 3.3) | [M+H]+ 377.9 |

Comparative Reactivity of Analogues

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its potential pharmacological effects, including:

-

Antimicrobial Activity :

- Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. Studies have shown that (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anticancer Properties :

- Anti-inflammatory Effects :

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for designing new drugs. Its derivatives can be synthesized to enhance efficacy and reduce toxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylidene moiety or the thiazolidinone ring could lead to improved biological activity and selectivity.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

-

Study on Antimicrobial Activity :

A recent study evaluated the antibacterial properties of various thiazolidinones, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics . -

Evaluation of Anticancer Effects :

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The findings indicated a dose-dependent response with notable apoptosis induction in treated cells, supporting further investigation into its anticancer potential .

Wirkmechanismus

The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, modulating their activity and leading to therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 3-hydroxyphenyl group reduces lipophilicity (LogP = 3.2) compared to the 4-bromo analog (LogP = 3.8), enhancing solubility in polar solvents .

- Nitro (e.g., 2-nitrobenzylidene) and heteroaromatic (e.g., pyrazine) substituents further decrease LogP, favoring aqueous compatibility .

Thermal Stability :

Key Observations:

Halogen Substitution :

Biologische Aktivität

The compound (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiosemicarbazones with aldehydes or ketones. For this compound, the synthetic route may include:

- Formation of Thiazolidinone Ring : Reacting 2-chlorobenzaldehyde with 3-hydroxyphenylthiosemicarbazone in the presence of a suitable acid catalyst.

- Cyclization : The reaction conditions are optimized to facilitate cyclization, leading to the formation of the thiazolidinone core structure.

Biological Activity Overview

Thiazolidinones exhibit a range of biological activities including anti-inflammatory, antibacterial, anticancer, and antioxidant properties. The specific biological activities associated with this compound are summarized below.

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. For instance, compounds in this class have demonstrated radical scavenging activity that surpasses standard antioxidants like ibuprofen and vitamin E. In comparative studies, compounds with similar structures showed enhanced scavenging abilities against reactive oxygen species (ROS) .

Antimicrobial Properties

The antibacterial efficacy of thiazolidinones has been well-documented. A study reported that derivatives with chlorine substituents exhibit potent activity against Gram-positive and Gram-negative bacteria. Specifically, this compound is expected to show similar or enhanced activity against pathogens such as E. coli and S. aureus .

Anticancer Potential

Thiazolidinones have been investigated for their cytotoxic effects on various cancer cell lines. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and cell cycle arrest . The specific compound's structure suggests potential activity against lung cancer cells and other malignancies due to its ability to inhibit key signaling pathways involved in tumor growth .

The biological activities of thiazolidinones can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors of enzymes involved in oxidative stress and inflammation.

- Modulation of Cell Signaling : They can influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

- Antimicrobial Action : The interaction with bacterial membranes and inhibition of essential metabolic pathways contribute to their antimicrobial effects.

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

- Case Study 1 : A derivative similar to this compound was shown to inhibit PTP1B, an enzyme implicated in insulin signaling and cancer progression, with an IC50 value indicating significant potency .

- Case Study 2 : In vitro studies demonstrated that thiazolidinone derivatives could reduce the viability of prostate cancer cells significantly more than traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for (5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a Schiff base condensation between 2-chlorobenzaldehyde and a thiosemicarbazide derivative, followed by cyclization. Key steps include:

- Reagents : 3-(3-Hydroxyphenyl)thiosemicarbazide, 2-chlorobenzaldehyde, acidic/basic catalysts (e.g., piperidine or acetic acid).

- Solvents : Ethanol or methanol under reflux (60–80°C for 4–6 hours).

- Cyclization : Facilitated by intramolecular nucleophilic attack, forming the thiazolidinone ring.

- Purification : Recrystallization using ethanol/DMF mixtures yields pure crystals (70–85% purity) .

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 85 |

| Catalyst | Piperidine (0.1 eq) | 82 | 88 |

| Temperature | 70°C (reflux) | 80 | 90 |

| Reaction Time | 5 hours | 75 | 82 |

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

Methodological Answer: The Z-configuration is confirmed via:

- X-ray Crystallography : Bond angles and torsion angles between the chlorobenzylidene and thiazolidinone ring (e.g., C8–S1–C7–S2 torsion angle: −179.12°) .

- NMR Spectroscopy : Coupling constants (J) of vinylic protons (typically 10–12 Hz for Z-isomers).

- IR Spectroscopy : Absence of N–H stretching (∼3300 cm⁻¹) confirms cyclization .

Advanced Research Questions

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data for thioxothiazolidinone derivatives?

Methodological Answer: Contradictions arise due to tautomerism or substituent effects. Resolve using:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals (e.g., distinguishing aromatic protons in 3-hydroxyphenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.0124) and fragments .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and validate experimental UV-Vis spectra .

Q. How does the presence of the 3-hydroxyphenyl group influence the compound’s electronic structure and reactivity?

Methodological Answer: The 3-hydroxyphenyl group introduces:

- Electron-Withdrawing Effects : Stabilizes the thiazolidinone ring via resonance, increasing electrophilicity at the C5 position.

- Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the thioxo group (O1–H···S2, 2.2 Å), enhancing thermal stability .

- Bioactivity : Enhances binding to hemoglobin subunits (e.g., ΔG = −8.2 kcal/mol for Hemoglobin subunit beta interactions) .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 3-Hydroxyphenyl | 1.2 × 10⁻³ | 12.5 (Anticancer) |

| 4-Methylphenyl | 0.9 × 10⁻³ | 28.7 |

| 3,5-Dichlorophenyl | 1.5 × 10⁻³ | 9.8 (Antimicrobial) |

Q. What experimental strategies mitigate oxidative degradation during storage of thioxothiazolidinone derivatives?

Methodological Answer:

- Storage Conditions : Argon atmosphere at −20°C in amber vials reduces photodegradation.

- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions .

- Lyophilization : Freeze-drying in sucrose matrix preserves stability (>95% purity after 6 months) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds

- Root Cause : Polymorphism or solvent traces in recrystallization.

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and ensure solvent-free crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.